molecular formula C3H4F4 B1351056 1,1,1,3-Tetrafluoropropane CAS No. 460-36-6

1,1,1,3-Tetrafluoropropane

Cat. No.: B1351056
CAS No.: 460-36-6
M. Wt: 116.06 g/mol
InChI Key: PFFGXVGPSGJOBV-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoropropane is a fluorinated hydrocarbon with the molecular formula C3H4F4. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. This compound is part of the family of hydrofluorocarbons, which are known for their stability and low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride in the presence of a vapor phase catalyst . Another method includes the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1,3-Tetrafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in substitution and addition reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,1,1,3-Tetrafluoropropane can be compared with other similar compounds such as:

    1,1,1,3,3-Pentafluoropropane: Another fluorinated hydrocarbon with similar properties but different reactivity.

    1,1,1,2-Tetrafluoroethane: Used as a refrigerant with different physical and chemical properties.

    1,1,1,2,3,3-Hexafluoropropane: A more heavily fluorinated compound with higher stability.

The uniqueness of this compound lies in its specific fluorination pattern, which gives it distinct reactivity and applications compared to other fluorinated hydrocarbons.

Properties

IUPAC Name

1,1,1,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFGXVGPSGJOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870541
Record name 1,1,1,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-36-6
Record name 1,1,1,3-Tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3-Tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3-Tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of converting 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd)?

A1: HCFC-1233zd is a compound with potential applications as a refrigerant and foam blowing agent. The research presented in the paper ["Process for dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene" []] focuses on developing an efficient and selective method for its synthesis. This is important because HCFC-1233zd has a lower global warming potential compared to some older refrigerants, making it a more environmentally friendly alternative.

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